molecular formula C13H18N2O2S B12697185 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one CAS No. 64617-11-4

3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12697185
CAS No.: 64617-11-4
M. Wt: 266.36 g/mol
InChI Key: DECLZXRSXROLLJ-DEFDFUCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound with a complex structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxooxazolidin-4-one with 1-ethylpyrrolidine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bonds or the thioxo group.

    Substitution: The ethyl groups and the pyrrolidine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound with modified double bonds or thioxo groups.

    Substitution: Compounds with new functional groups replacing the ethyl or pyrrolidine moieties.

Scientific Research Applications

3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-thioxooxazolidin-4-one: Lacks the pyrrolidine moiety.

    5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one: Lacks the ethyl group at the 3-position.

Uniqueness

3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the presence of both the ethyl and pyrrolidine groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

64617-11-4

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H18N2O2S/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(18)17-11/h7-8H,3-6,9H2,1-2H3/b10-7-,11-8-

InChI Key

DECLZXRSXROLLJ-DEFDFUCDSA-N

Isomeric SMILES

CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)O2)CC

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.